N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound characterized by its unique chemical structure. This compound features a tert-butylsulfanyl group, a dichlorophenyl group, and a methylsulfonyl group attached to a glycinamide backbone. Its distinct structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps. One common method includes the reaction of tert-butylsulfanyl ethylamine with 2,3-dichlorobenzoyl chloride under controlled conditions to form an intermediate. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction conditions to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dichlorophenyl group can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms on the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Less chlorinated derivatives of the dichlorophenyl group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(tert-butylsulfanyl)ethyl]-2-(2-nitrophenyl)acetamide
- N-[2-(tert-butylsulfanyl)ethyl]-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide
Uniqueness
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both tert-butylsulfanyl and methylsulfonyl groups, along with the dichlorophenyl moiety, distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.
Properties
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2-(2,3-dichloro-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2O3S2/c1-15(2,3)23-9-8-18-13(20)10-19(24(4,21)22)12-7-5-6-11(16)14(12)17/h5-7H,8-10H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCRUAZVCLFLBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)CN(C1=C(C(=CC=C1)Cl)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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